![molecular formula C20H24N4O4S2 B12149406 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149406.png)
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H24N4O4S2 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activity. Its structure incorporates a thiazolidinone ring and a pyridopyrimidinone core, which are known for their interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O4S2, and it has a molecular weight of approximately 462.6 g/mol. The unique structural features include:
Feature | Description |
---|---|
Thiazolidinone Ring | Contributes to potential enzyme inhibition properties. |
Pyridopyrimidinone Core | Known for various biological activities including anticancer and antimicrobial effects. |
Functional Groups | Ethoxypropyl and hydroxyethyl groups enhance solubility and reactivity. |
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes associated with disease processes, which could contribute to its therapeutic effects.
- Receptor Modulation : Potential interactions with specific receptors may lead to modulation of cellular pathways involved in inflammation and cancer progression.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily due to its structural components:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through enzyme inhibition and receptor modulation .
- Antimicrobial Properties : The thiazolidinone moiety is linked to antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment .
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this structure:
- A study on similar thiazolidinone derivatives reported significant anticancer activity against human cancer cell lines, indicating that modifications to the thiazolidinone ring can enhance efficacy .
- Another research highlighted the role of pyridopyrimidinones in inhibiting specific enzymes linked to cancer progression, reinforcing the potential of this compound as a therapeutic agent.
Comparison with Similar Compounds
The compound can be compared with other similar structures that share common features:
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Triazine ring; morpholine | Antimicrobial |
9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidine core | Enzyme inhibition |
3-(3-Ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yli-dene | Thiazolidinone; ethoxypropyl | Anticancer |
The unique combination of functional groups in 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yli-dene]methyl}-2-[hydroxyethylamino]-7-methyl-pyrido[1,2-a]pyrimidin-4-one confers distinct advantages in therapeutic applications compared to these similar compounds.
Properties
Molecular Formula |
C20H24N4O4S2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O4S2/c1-3-28-10-4-8-23-19(27)15(30-20(23)29)11-14-17(21-7-9-25)22-16-6-5-13(2)12-24(16)18(14)26/h5-6,11-12,21,25H,3-4,7-10H2,1-2H3/b15-11- |
InChI Key |
DOOSCWFEZTUNRD-PTNGSMBKSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCCO)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCCO)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.